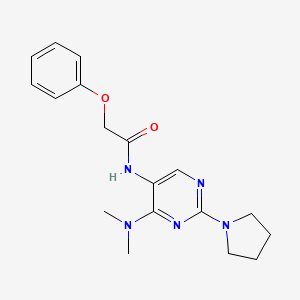
N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide is a chemical compound that has been studied for its various chemical and physical properties. The compound is part of a broader class of pyridine carboxamides, which are known for their diverse applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds, such as 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, typically involves multi-component reactions. These reactions often include the use of N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water, with triethylamine as a base at room temperature (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds is typically confirmed through techniques like FT-IR, NMR, X-ray diffraction, and computational chemistry methods. These methods help in understanding the conformation and electronic properties of the molecule (Jayarajan et al., 2019).
Chemical Reactions and Properties
Compounds in this family can participate in various chemical reactions and have been explored for non-linear optical (NLO) properties and potential interactions with biological targets such as tubulin. These interactions may contribute to biological activities like the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Scientific Research Applications
Discovery and Medicinal Chemistry
- Selective Kinase Inhibition : Compounds with structural similarities to "N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide" have been identified as potent and selective Met kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated excellent in vivo efficacy and favorable pharmacokinetic profiles, leading to their advancement into clinical trials for cancer treatment (Schroeder et al., 2009).
Molecular Design and Synthesis
- Water-Mediated Synthesis : The synthesis of compounds structurally related to the target molecule through a water-mediated, three-component reaction highlighted the efficiency and eco-friendliness of such approaches. These synthesized compounds showed potential non-linear optical (NLO) properties and molecular docking analyses suggested their anticancer activity by inhibiting tubulin polymerization (Jayarajan et al., 2019).
Structural and Computational Studies
- Crystal Structure Analysis : Investigations into the crystal structures of para-substituted aryl derivatives of pyridine-2-carboxamide, including compounds with fluorophenyl groups, have provided insights into unconventional hydrogen bonding, π-stacking, and molecular conformations that could influence the design of new materials and pharmaceuticals (Wilson & Munro, 2010).
Antitubercular and Antibacterial Activities
- Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives : A novel series of compounds with the pyrrolo[3,2-b]pyridine-3-carboxamide core linked to 2-methoxypyridine showed potent antitubercular and antibacterial activities, demonstrating the therapeutic potential of structurally similar molecules (Bodige et al., 2019).
Anti-Inflammatory and Antiproliferative Activities
- Synthesis and Biological Evaluation : The synthesis of derivatives like 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide and their structural and DFT study have contributed to understanding their physicochemical properties, with implications for developing compounds with anti-inflammatory or antiproliferative activities (Qin et al., 2019).
Future Directions
Mechanism of Action
Target of action
The exact target of this compound is unknown. Many pyridine derivatives have been studied for their biological and pharmacological activities .
Biochemical pathways
Again, without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Pyridine derivatives have been shown to have diverse biological activities .
Result of action
The exact molecular and cellular effects of this compound’s action are unknown. Many pyridine derivatives have been shown to have diverse biological activities .
properties
IUPAC Name |
N-(2-amino-4-fluorophenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11/h1-7H,14H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGHZEOTRPIFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2490372.png)
![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)
![N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490374.png)


![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)

![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)

![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2490393.png)